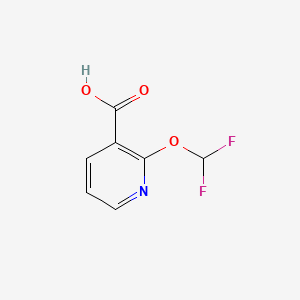

2-(Difluoromethoxy)nicotinic acid

Description

Properties

IUPAC Name |

2-(difluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-4(6(11)12)2-1-3-10-5/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFYNJWXMFHBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211587-59-5 | |

| Record name | 2-(difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-depth Technical Guide to 2-(Difluoromethoxy)nicotinic Acid

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Fluorinated Building Block

2-(Difluoromethoxy)nicotinic acid, identified by CAS Number 1211587-59-5 , is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry.[1][2] As a derivative of nicotinic acid (Vitamin B3), it provides a versatile scaffold for the synthesis of novel bioactive molecules. The strategic incorporation of a difluoromethoxy (-OCF₂H) group onto the pyridine ring dramatically influences the molecule's physicochemical properties, making it a valuable building block for drug discovery programs.[3][4] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, grounded in established chemical principles and field-proven insights.

The difluoromethoxy group is particularly noteworthy as it can act as a bioisostere for hydroxyl, thiol, or amine groups, while also serving as a lipophilic hydrogen bond donor.[5][6] This unique combination of features allows for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, and target affinity.[4][6]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use in research and development. The key data for 2-(Difluoromethoxy)nicotinic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1211587-59-5 | [1][2] |

| Molecular Formula | C₇H₅F₂NO₃ | [1] |

| Molecular Weight | 189.12 g/mol | [1] |

| Appearance | Off-white solid | [7] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| InChI Key | XJFYNJWXMFHBGO-UHFFFAOYSA-N | [2] |

| GHS Hazard Statements | H302, H315, H319, H335 | [1] |

| GHS Signal Word | Warning | [1] |

Safety and Handling:

As indicated by the GHS hazard statements, 2-(Difluoromethoxy)nicotinic acid should be handled with appropriate care.[1] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and respiratory protection.[7][8]

-

Handling: Use in a well-ventilated area, such as a fume hood, to avoid dust formation and inhalation.[9][10] Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a tightly closed container in a dry, cool place away from direct sunlight and moisture.[1][8]

Synthesis and Mechanistic Insights

The synthesis of 2-(difluoromethoxy)nicotinic acid is not trivial and requires specialized reagents. A plausible and common strategy involves the O-difluoromethylation of a 2-hydroxypyridine precursor. This approach leverages the nucleophilicity of the oxygen atom in the pyridin-2-one tautomer.

Causality Behind Experimental Choices:

-

Starting Material: 2-Chloronicotinic acid derivatives are common, commercially available starting materials. The initial hydrolysis (Step 1) to the 2-hydroxypyridine is a standard nucleophilic aromatic substitution. The pyridin-2-one tautomer is crucial for the subsequent step.

-

Difluoromethylation (Step 2): This is the key transformation. Reagents like bromodifluoromethyl(trimethyl)silane (TMSCF₂Br) or even chlorodifluoromethane (Freon-22) can serve as sources of the difluoromethyl group.[12][13][14]

-

Mechanism: The reaction proceeds via the generation of a difluorocarbene intermediate or a related reactive species which is then trapped by the deprotonated oxygen of the 2-pyridone.

-

Choice of Base: The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the hydroxyl group without promoting unwanted side reactions. Stronger bases like potassium tert-butoxide may be required for less reactive systems.[14]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solubilizes the reagents and facilitates the nucleophilic attack.

-

-

Final Hydrolysis (Step 3): The conversion of the nitrile group to a carboxylic acid is a robust and well-established transformation, typically achieved under strong acidic conditions with heating.

Self-Validating Protocol Considerations:

-

Reaction Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material before proceeding.

-

Purification: Purification after each step, typically via column chromatography or recrystallization, is essential to remove byproducts and unreacted reagents.

-

Characterization: The final product's identity and purity must be confirmed through comprehensive analytical techniques as detailed in the next section.

Spectroscopic and Analytical Characterization

To ensure the structural integrity of synthesized 2-(Difluoromethoxy)nicotinic acid, a combination of spectroscopic methods is required.

-

¹H NMR (Proton NMR): The proton spectrum would be expected to show signals for the three aromatic protons on the pyridine ring and a characteristic triplet for the single proton of the -OCF₂H group (with a J-coupling to the two fluorine atoms).

-

¹⁹F NMR (Fluorine NMR): This is a critical technique for any fluorinated compound. A doublet signal would confirm the presence of the two equivalent fluorine atoms in the difluoromethoxy group, coupled to the single proton.[15]

-

¹³C NMR (Carbon NMR): The carbon spectrum would show distinct signals for the seven carbon atoms, including a characteristic triplet for the carbon of the -OCF₂H group due to coupling with the two fluorine atoms.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O and C-F stretches (in the fingerprint region, ~1000-1300 cm⁻¹), and aromatic C=C and C=N stretching vibrations (~1500-1600 cm⁻¹).[16]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of 189.12 g/mol , showing the [M+H]⁺ ion at m/z 190.03 or the [M-H]⁻ ion at m/z 188.02.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(Difluoromethoxy)nicotinic acid lies in its application as a molecular scaffold. The incorporation of fluorine is a powerful strategy in medicinal chemistry to modulate key drug properties.[4]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.[4][17]

-

Lipophilicity and Permeability: The -OCF₂H group increases lipophilicity compared to a hydroxyl group, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[6]

-

Acidity (pKa) Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the parent molecule, including the nicotinic acid moiety. This can alter the ionization state of the molecule at physiological pH, impacting its solubility, receptor binding, and pharmacokinetic profile.[4]

-

Target Binding Interactions: The hydrogen on the difluoromethoxy group is a surprisingly effective hydrogen bond donor, capable of forming strong interactions with protein targets, potentially enhancing binding affinity and selectivity.[5][6]

This building block is therefore highly valuable for synthesizing novel inhibitors, agonists, or antagonists for a wide range of biological targets where fine-tuning of these properties is critical for therapeutic success. Its use has been explored in developing tracers for positron emission tomography (PET) and in creating novel anti-cancer agents.[18][19]

Conclusion

2-(Difluoromethoxy)nicotinic acid (CAS: 1211587-59-5) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique electronic and steric properties, conferred by the difluoromethoxy group, provide a rational means to overcome common challenges in drug development, from poor metabolic stability to suboptimal target engagement. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879-6887. Available from: [Link]

-

PubMed. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. National Center for Biotechnology Information. Available from: [Link]

-

Gottwald, W., Nagel, L., Skinner, J. G., Grashei, M., & Schilling, F. (n.d.). ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9) measured in aqueous solution (D2O) at different temperatures. ResearchGate. Available from: [Link]

-

Zhu, Z., Krishnamurti, V., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498. Available from: [Link]

-

Lee, J. W., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Available from: [Link]

-

PubChem. (n.d.). 6-Fluoronicotinic Acid. National Center for Biotechnology Information. Available from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Available from: [Link]

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58. Available from: [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Nicotinic acid. Available from: [Link]

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2). Available from: [Link]

-

Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2471-2481. Available from: [Link]

-

Tan, C. Y., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available from: [Link]

-

Chen, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8887. Available from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Duplicate reference for context]. Available from: [Link]

-

Parrish, M. E., & Deal, J. G. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(15), 5857. Available from: [Link]

-

Dollé, F., et al. (1998). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. Neuroscience Letters, 246(1), 21-24. Available from: [Link]

-

Grygorenko, O. O., et al. (2016). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 6(96), 93777-93783. Available from: [Link]

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 2-(Difluoromethoxy)nicotinic acid. Available from: [Link]

-

Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. ResearchGate. Available from: [Link]

-

Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE - Safety Data Sheet. Available from: [Link]

-

Parrish, M. E., & Deal, J. G. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Organic & Medicinal Chemistry International. Available from: [Link]

-

AccelaChem. (n.d.). 1256794-46-3, 5-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid. Available from: [Link]

Sources

- 1. 1211587-59-5|2-(Difluoromethoxy)nicotinic acid|BLD Pharm [bldpharm.com]

- 2. 2-(Difluoromethoxy)nicotinic acid | 1211587-59-5 [sigmaaldrich.cn]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kishida.co.jp [kishida.co.jp]

- 8. lobachemie.com [lobachemie.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. chemos.de [chemos.de]

- 11. carlroth.com [carlroth.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [ouci.dntb.gov.ua]

- 18. mdpi.com [mdpi.com]

- 19. Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Difluoromethoxy)nicotinic Acid: Properties, Synthesis, and Therapeutic Potential

Introduction

Nicotinic acid, a form of vitamin B3, is a foundational molecule in medicinal chemistry, historically recognized for its potent lipid-modifying properties.[1] Its ability to raise high-density lipoprotein (HDL) cholesterol while lowering other key lipids has made it a subject of intense study for decades.[2] However, its clinical utility is often hampered by undesirable side effects, most notably cutaneous flushing.[1] In the continuous quest for superior therapeutic agents, medicinal chemists frequently turn to fluorination—a strategy known to enhance metabolic stability, binding affinity, and lipophilicity. The introduction of a difluoromethoxy (-OCHF₂) group onto the nicotinic acid scaffold represents a modern approach to modulate these properties. This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)nicotinic acid, a molecule of significant interest for researchers, scientists, and drug development professionals exploring next-generation therapeutics.

Core Physicochemical and Structural Properties

2-(Difluoromethoxy)nicotinic acid is a pyridinecarboxylic acid derivative. The electron-withdrawing nature of the difluoromethoxy group at the 2-position is expected to significantly influence the electronic properties of the pyridine ring and the acidity of the carboxylic acid moiety compared to the parent nicotinic acid.

| Property | Value | Source |

| CAS Number | 1211587-59-5 | [3] |

| Molecular Formula | C₇H₅F₂NO₃ | [3] |

| Molecular Weight | 189.12 g/mol | [3] |

| IUPAC Name | 2-(Difluoromethoxy)pyridine-3-carboxylic acid | - |

| SMILES | O=C(O)C1=C(OC(F)F)N=CC=C1 | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis and Structural Elucidation

While specific, peer-reviewed synthetic procedures for 2-(Difluoromethoxy)nicotinic acid are not widely published, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. A common strategy involves the difluoromethylation of a precursor alcohol.

Proposed Synthetic Pathway

The synthesis would likely commence from commercially available 2-hydroxynicotinic acid. This precursor undergoes O-difluoromethylation using a suitable reagent such as chlorodifluoromethane or a more modern equivalent under basic conditions. The causality behind this choice lies in the nucleophilicity of the hydroxyl group, which readily attacks the electrophilic difluorocarbene precursor.

Caption: Proposed synthesis of 2-(Difluoromethoxy)nicotinic acid.

Experimental Protocol: A Generalized Approach

-

Deprotonation: To a stirred solution of 2-hydroxynicotinic acid in a polar aprotic solvent (e.g., DMF), add a suitable base (e.g., sodium hydride or potassium carbonate) at room temperature. The reaction is stirred for 1-2 hours to ensure complete formation of the corresponding salt. This step is critical to activate the hydroxyl group for the subsequent nucleophilic attack.

-

Difluoromethylation: The reaction vessel is cooled, and a source of difluoromethylene, such as chlorodifluoromethane gas, is bubbled through the solution, or another difluoromethylating agent is added. The reaction is then heated to facilitate the substitution reaction. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled and quenched with water. The pH is carefully adjusted with a mineral acid (e.g., 1M HCl) to protonate the carboxylic acid, leading to its precipitation.

-

Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final product of high purity.

Structural Characterization

The identity and purity of the synthesized 2-(Difluoromethoxy)nicotinic acid would be confirmed using a suite of standard analytical techniques.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of the pyridine ring protons and the characteristic triplet signal for the -OCHF₂ proton (with a J-coupling constant of approximately 73-75 Hz).

-

¹⁹F NMR: Would show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group. The chemical shift provides definitive evidence of the fluorine environment.[5]

-

¹³C NMR: Would show the expected number of carbon signals, with the difluoromethoxy carbon appearing as a triplet due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include the broad O-H stretch of the carboxylic acid, the C=O stretch (approx. 1700-1720 cm⁻¹), and strong C-F stretching bands (approx. 1000-1200 cm⁻¹).[6]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the molecular ion peak [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 189.12.[7]

Chemical Reactivity and Stability

-

Acidity: The carboxylic acid function allows for the formation of salts, esters, and amides through standard synthetic transformations. The electron-withdrawing difluoromethoxy group is expected to increase the acidity of the carboxylic proton compared to unsubstituted nicotinic acid.

-

Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution but can be susceptible to nucleophilic attack under certain conditions.

-

Stability: The difluoromethoxy group is chemically robust and generally stable to a wide range of reaction conditions, a key feature for its use in drug molecules. The compound should be stored in a dry environment at cool temperatures (2-8°C) to prevent potential degradation.[3] The parent nicotinic acid is stable under normal conditions but should be protected from direct sunlight and moisture.[8]

Relevance in Medicinal Chemistry and Drug Development

The primary rationale for synthesizing 2-(Difluoromethoxy)nicotinic acid is to develop an improved analog of nicotinic acid for treating dyslipidemia. Nicotinic acid's therapeutic effects are largely mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂).[9][10]

The Role of the Difluoromethoxy Group

The -OCHF₂ group serves as a bioisostere for other functional groups and offers several potential advantages in drug design:

-

Metabolic Stability: The strong C-F bonds make the difluoromethoxy group resistant to oxidative metabolism, which can prolong the drug's half-life in the body.

-

Modulated Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance membrane permeability and oral absorption.

-

Altered pKa: The inductive effect of the fluorine atoms can lower the pKa of the carboxylic acid, potentially influencing its binding interactions with the target receptor and altering its pharmacokinetic profile.

-

Conformational Effects: The group can influence the molecule's preferred conformation, potentially leading to a more favorable orientation for receptor binding.

Drug Discovery and Evaluation Workflow

A compound like 2-(Difluoromethoxy)nicotinic acid would typically be subjected to a rigorous evaluation process to determine its potential as a drug candidate.

Caption: Typical workflow for preclinical evaluation of a new chemical entity.

Safety and Handling

Based on available data, 2-(Difluoromethoxy)nicotinic acid should be handled with appropriate laboratory precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.[13] After handling, wash hands thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

2-(Difluoromethoxy)nicotinic acid is a rationally designed analog of nicotinic acid that leverages the unique properties of fluorine to potentially create a more effective therapeutic agent. Its synthesis is achievable through standard chemical methods, and its structure can be unequivocally confirmed by modern spectroscopic techniques. For drug development professionals, this molecule represents a promising lead compound whose enhanced metabolic stability and modulated physicochemical properties may translate into an improved pharmacokinetic and pharmacodynamic profile compared to its parent compound. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

-

Loba Chemie. NICOTINIC ACID EXTRA PURE - Safety Data Sheet. Available from: [Link]

-

Wikipedia. Nicotinic acid. Available from: [Link]

-

ResearchGate. Effects of formulation design on niacin therapeutics: Mechanism of action, metabolism, and drug delivery | Request PDF. Available from: [Link]

-

PubMed. Mechanism of action of niacin. Available from: [Link]

-

PubMed. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: ammonia, anhydrous. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Nicotinic acid. Available from: [Link]

-

ResearchGate. ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... | Download Scientific Diagram. Available from: [Link]

- Google Patents. CN102249994B - Preparation method of nicotinic acid.

-

PubMed. Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. Available from: [Link]

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available from: [Link]

-

PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Nicotinic acid. Available from: [Link]

-

MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]

-

Oregon State University. Niacin | Linus Pauling Institute. Available from: [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link]

-

PubChem - NIH. Ammonia | NH3 | CID 222. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Nicotinic acid. Available from: [Link]

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. 1211587-59-5|2-(Difluoromethoxy)nicotinic acid|BLD Pharm [bldpharm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemos.de [chemos.de]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Molecular Structure of 2-(Difluoromethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)nicotinic acid, a fluorinated derivative of nicotinic acid. By leveraging established principles of medicinal chemistry and drawing comparisons with the well-characterized parent compound, nicotinic acid (also known as vitamin B3 or niacin)[1][2], this document will delve into the molecule's structural attributes, physicochemical properties, and potential as a scaffold in drug discovery. The introduction of the difluoromethoxy group is a key structural modification, known to significantly impact a molecule's metabolic stability, lipophilicity, and target-binding interactions.[3][4]

Molecular Structure and Physicochemical Properties

2-(Difluoromethoxy)nicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 3-position and a difluoromethoxy group at the 2-position.

Core Chemical Information

A summary of the key chemical identifiers and properties for 2-(Difluoromethoxy)nicotinic acid is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1211587-59-5 | [5] |

| Molecular Formula | C₇H₅F₂NO₃ | [5] |

| Molecular Weight | 189.12 g/mol | [5] |

| SMILES | O=C(O)C1=C(OC(F)F)N=CC=C1 | [5] |

The Influence of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a fascinating bioisostere for hydroxyl (-OH) and methoxy (-OCH₃) groups, offering a unique combination of electronic and steric properties.[4] Its introduction into the nicotinic acid scaffold at the 2-position is anticipated to modulate the molecule's characteristics in several ways:

-

Lipophilicity: The difluoromethoxy group generally increases lipophilicity compared to a hydroxyl group and can have a comparable or slightly higher lipophilicity than a methoxy group. This can enhance cell membrane permeability and oral bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile with a longer in vivo half-life.

-

Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, a property not present in the methoxy group.[4] This can introduce novel binding interactions with biological targets.

-

Electronic Effects: The fluorine atoms are highly electronegative, making the difluoromethoxy group a strong electron-withdrawing group. This can influence the pKa of the carboxylic acid and the overall electron distribution within the pyridine ring.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic route would involve the difluoromethoxylation of a suitable nicotinic acid precursor, such as 2-hydroxynicotinic acid or 2-chloronicotinic acid.

Caption: Proposed synthetic workflow for 2-(Difluoromethoxy)nicotinic acid.

Protocol 1: Synthesis from 2-Hydroxynicotinic Acid

-

Starting Material: 2-Hydroxynicotinic acid[8] is a commercially available starting material.

-

Difluoromethylation Reagent: A common reagent for this transformation is chlorodifluoromethane (Freon-22) in the presence of a base, or other modern difluoromethylating agents.

-

Reaction Conditions: The reaction would likely be carried out in a polar aprotic solvent, such as DMF or DMSO, with a suitable base like potassium carbonate or sodium hydride to deprotonate the hydroxyl group, followed by nucleophilic attack on the difluoromethylating agent.

-

Work-up and Purification: Standard aqueous work-up followed by purification by recrystallization or column chromatography would yield the desired product.

Protocol 2: Synthesis from 2-Chloronicotinic Acid

-

Starting Material: 2-Chloronicotinic acid[6][9][10] is another viable starting material.

-

Difluoromethoxylation: This would likely proceed via a nucleophilic aromatic substitution reaction with a source of the difluoromethoxy anion.

-

Reaction Conditions: The reaction may require elevated temperatures and the use of a copper or palladium catalyst to facilitate the substitution.

-

Work-up and Purification: Similar to the above protocol, standard work-up and purification techniques would be employed.

Spectroscopic Characterization (Predicted)

Although experimental spectra for 2-(Difluoromethoxy)nicotinic acid are not publicly available, we can predict the key features based on the structure and data from nicotinic acid.[1][11][12][13]

¹H NMR Spectroscopy:

-

Aromatic Protons: Three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of both the carboxylic acid and the difluoromethoxy group.

-

Difluoromethoxy Proton: A characteristic triplet signal (due to coupling with the two fluorine atoms) in the region of 6.5-7.5 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Pyridine Carbons: Six signals corresponding to the carbons of the pyridine ring. The carbon attached to the difluoromethoxy group will appear as a triplet due to C-F coupling.

-

Carboxylic Carbon: A signal in the range of 165-175 ppm.

-

Difluoromethoxy Carbon: A triplet signal further downfield due to the direct attachment of two fluorine atoms.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C-F Stretches: Strong absorption bands in the region of 1000-1200 cm⁻¹ indicative of the C-F bonds in the difluoromethoxy group.

-

Aromatic C-H and C=C/C=N Stretches: Characteristic absorptions in the aromatic region.

Mass Spectrometry:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 189.12.

-

Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the carboxylic acid group and potentially the difluoromethoxy group.

Potential Applications in Drug Discovery

The unique properties conferred by the difluoromethoxy group make 2-(Difluoromethoxy)nicotinic acid an attractive scaffold for medicinal chemistry research.[3][14] The parent molecule, nicotinic acid, has known biological activities, including roles in lipid metabolism and as a vitamin.[2][15] Its derivatives have been explored for various therapeutic applications.

Caption: Structure-Activity Relationship logic for drug development.

The incorporation of the difluoromethoxy group could lead to the development of novel drug candidates with improved properties. For instance, in the context of targeting nicotinic acid receptors, this modification could lead to compounds with altered potency, selectivity, and pharmacokinetic profiles. The increased metabolic stability could be particularly advantageous in developing long-acting therapeutics.

Conclusion

2-(Difluoromethoxy)nicotinic acid represents a synthetically accessible and medicinally relevant molecule. While a full experimental characterization is not yet publicly documented, its structure and the known effects of the difluoromethoxy group strongly suggest that it possesses favorable properties for drug discovery. Further investigation into its synthesis, biological activity, and structural biology is warranted to fully explore its potential as a building block for the next generation of therapeutics.

References

-

PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. doi:10.2991/emcm-16.2017.119

- EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters. (n.d.). Google Patents.

- WO2024075051A1 - Hsd17b13 inhibitors and/or degraders. (n.d.). Google Patents.

- Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (n.d.). Google Patents.

- Dolbier, W. R., Jr. (2015). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of chemical research, 48(4), 1144–1153.

- Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules (Basel, Switzerland), 25(15), 3488.

- Berger, R., Rábai, J., & Cirkel, S. A. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of medicinal chemistry, 60(17), 7313–7323.

- US2586808A - Nicotinic acid production. (n.d.). Google Patents.

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

- Webb, J. L., & Horrigan, H. (1956). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Journal of bacteriology, 71(2), 169–175.

- Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. (n.d.). Google Patents.

- Mann, G., & Weymouth-Wilson, A. C. (1997). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Journal of the Chemical Society, Perkin Transactions 1, (2), 139–144.

- Gemoets, H. P., L'heureux, A., & Paquin, J. F. (2015). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 5(98), 80560–80564.

- US8575350B2 - Process for producing pyridine carboxylic acids. (n.d.). Google Patents.

- Li, Y., & Studer, A. (2021). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

-

Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Google Patents.

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

-

GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

-

University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]

- US3272832A - Nicotinic acid derivatives and process for the preparation thereof. (n.d.). Google Patents.

- Smoleński, P., Nycz, J., & Pazderski, L. (2018). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 20(44), 7176–7186.

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Google Patents.

-

Chemistry Stack Exchange. (n.d.). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

- EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid. (n.d.). Google Patents.

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1211587-59-5|2-(Difluoromethoxy)nicotinic acid|BLD Pharm [bldpharm.com]

- 6. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. biosynth.com [biosynth.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 15. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)nicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy (-OCF₂H) group into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties. This unique substituent can enhance metabolic stability, improve lipophilicity, and alter receptor binding affinity, making it a desirable feature in the design of novel therapeutic agents. This guide provides a comprehensive overview of the plausible synthetic pathways to 2-(difluoromethoxy)nicotinic acid, offering insights into the strategic considerations and experimental details for its preparation.

Strategic Approaches to Synthesis

The synthesis of 2-(difluoromethoxy)nicotinic acid can be approached through several strategic pathways. The core transformations involve the introduction of the difluoromethoxy group onto a pre-existing pyridine ring and the formation of the carboxylic acid functionality. Two primary retrosynthetic disconnections are considered the most viable:

-

Pathway A: O-Difluoromethylation of a Pyridone Followed by Side-Chain Oxidation. This approach commences with a readily available substituted 2-hydroxypyridine (which exists in tautomeric equilibrium with the 2-pyridone form), introduces the difluoromethoxy group, and subsequently oxidizes a side chain to the carboxylic acid.

-

Pathway B: O-Difluoromethylation of a Pre-functionalized Pyridone. This strategy involves the difluoromethoxylation of a 2-hydroxypyridine that already contains a precursor to the carboxylic acid, such as a nitrile group, which is then hydrolyzed in the final step.

This guide will delve into the mechanistic details and practical considerations for both pathways.

Pathway A: O-Difluoromethylation Followed by Side-Chain Oxidation

This pathway is a robust and logical approach that leverages the nucleophilicity of the 2-pyridone tautomer for the key difluoromethoxylation step.

Logical Flow of Pathway A

Caption: Overall workflow for the synthesis of 2-(Difluoromethoxy)nicotinic acid via Pathway A.

Step 1: O-Difluoromethylation of 2-Hydroxy-3-methylpyridine

The initial step involves the introduction of the difluoromethoxy group onto 2-hydroxy-3-methylpyridine. This transformation is effectively an O-alkylation of the pyridone tautomer.

Causality Behind Experimental Choices: The choice of the difluoromethylating agent is critical. While various reagents exist, chlorodifluoromethane (Freon-22) is an industrially available and reactive source of the difluoromethyl group under basic conditions.[1] The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂), which is then trapped by the pyridone oxygen. The use of a strong base is necessary to deprotonate the 2-pyridone, forming the more nucleophilic pyridin-2-olate anion.

Mechanism of O-Difluoromethylation: The reaction is believed to proceed through the following steps:

-

Deprotonation of 2-hydroxy-3-methylpyridine by a strong base to form the corresponding pyridin-2-olate.

-

Generation of difluorocarbene from the difluoromethylating agent. For instance, with diethyl (bromodifluoromethyl)phosphonate, a base-mediated elimination occurs.[2]

-

Nucleophilic attack of the pyridin-2-olate on the electrophilic difluorocarbene to form a transient intermediate.

-

Protonation of the intermediate to yield the 2-(difluoromethoxy)-3-methylpyridine product.

Experimental Protocol (Proposed):

-

To a solution of 2-hydroxy-3-methylpyridine (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a strong base like potassium hydroxide or sodium hydride (1.2-1.5 eq.) at room temperature.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the pyridin-2-olate.

-

Introduce the difluoromethylating agent. If using chlorodifluoromethane, the gas can be bubbled through the reaction mixture.[1] Alternatively, a reagent like diethyl (bromodifluoromethyl)phosphonate (1.2-1.5 eq.) can be added dropwise.[2]

-

The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(difluoromethoxy)-3-methylpyridine.

Step 2: Oxidation of 2-(Difluoromethoxy)-3-methylpyridine

The final step in this pathway is the oxidation of the methyl group at the 3-position to a carboxylic acid.

Causality Behind Experimental Choices: The choice of oxidant is crucial to ensure selective oxidation of the methyl group without affecting the difluoromethoxy group or the pyridine ring. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that has been successfully used for the oxidation of alkylpyridines to their corresponding carboxylic acids.[3][4] The reaction is typically carried out in an aqueous medium, and the pH is an important parameter to control.

Experimental Protocol (Proposed):

-

In a round-bottom flask, suspend 2-(difluoromethoxy)-3-methylpyridine (1.0 eq.) in water.

-

Slowly add a solution of potassium permanganate (2.0-3.0 eq.) in water to the suspension. The addition should be done portion-wise to control the exothermic reaction.

-

Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide is formed.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide.

-

Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

-

The desired 2-(difluoromethoxy)nicotinic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

| Parameter | Step 1: O-Difluoromethylation | Step 2: Oxidation |

| Starting Material | 2-Hydroxy-3-methylpyridine | 2-(Difluoromethoxy)-3-methylpyridine |

| Key Reagents | Chlorodifluoromethane, KOH | Potassium Permanganate |

| Solvent | DMF or Acetonitrile | Water |

| Temperature | Room Temp. to 60 °C | Reflux |

| Typical Yield | Moderate | Good to High |

Pathway B: O-Difluoromethylation of a Pre-functionalized Pyridone

This alternative pathway introduces the difluoromethoxy group onto a pyridine ring that already possesses a nitrile functionality, which is then hydrolyzed to the carboxylic acid in the final step.

Logical Flow of Pathway B

Caption: Overall workflow for the synthesis of 2-(Difluoromethoxy)nicotinic acid via Pathway B.

Step 1: O-Difluoromethylation of 2-Hydroxy-3-cyanopyridine

Similar to Pathway A, this step involves the O-difluoromethylation of a 2-pyridone derivative. The presence of the electron-withdrawing nitrile group can influence the reactivity of the pyridone system.

Causality Behind Experimental Choices: The reaction conditions for this step are expected to be similar to those for the difluoromethylation of 2-hydroxy-3-methylpyridine. A strong base and a suitable difluoromethylating agent are required. The electron-withdrawing nature of the cyano group may increase the acidity of the pyridone proton, potentially allowing for the use of a wider range of bases.

Experimental Protocol (Proposed):

-

Follow a similar procedure as described in Step 1 of Pathway A, using 2-hydroxy-3-cyanopyridine as the starting material.

-

The reaction progress should be carefully monitored, as the electronic properties of the starting material may affect the reaction rate.

-

After workup and purification, 2-(difluoromethoxy)nicotinonitrile is obtained.

Step 2: Hydrolysis of 2-(Difluoromethoxy)nicotinonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is a well-established transformation in organic synthesis.

Causality Behind Experimental Choices: Nitrile hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred for its efficiency and milder conditions in many cases. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is typically used.[5] The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, followed by tautomerization and further hydrolysis to the carboxylate salt. Subsequent acidification yields the carboxylic acid.

Experimental Protocol (Proposed):

-

Dissolve 2-(difluoromethoxy)nicotinonitrile (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the evolution of ammonia gas and by TLC or LC-MS analysis of the reaction mixture.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with a mineral acid (e.g., concentrated HCl) to a pH of 3-4, which will precipitate the 2-(difluoromethoxy)nicotinic acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

| Parameter | Step 1: O-Difluoromethylation | Step 2: Hydrolysis |

| Starting Material | 2-Hydroxy-3-cyanopyridine | 2-(Difluoromethoxy)nicotinonitrile |

| Key Reagents | Chlorodifluoromethane, KOH | Sodium Hydroxide, HCl |

| Solvent | DMF or Acetonitrile | Water |

| Temperature | Room Temp. to 60 °C | Reflux |

| Typical Yield | Moderate | High |

Conclusion

The synthesis of 2-(difluoromethoxy)nicotinic acid is achievable through logical and well-precedented synthetic strategies. Both Pathway A and Pathway B offer viable routes, with the choice of pathway potentially depending on the availability and cost of the starting materials. Pathway A, involving the oxidation of a methyl group, is a classic approach in pyridine chemistry, while Pathway B, utilizing a nitrile hydrolysis, offers a reliable final step. The key to a successful synthesis lies in the efficient O-difluoromethylation of the 2-pyridone intermediate. Careful optimization of the reaction conditions for each step is essential to achieve high yields and purity of the final product. This guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis of this important fluorinated building block.

References

-

Kubota, S., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 998. [Link]

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Pharmaceutical Chemistry Journal, 22(2), 53-58. [Link]

-

Patel, H. V., et al. (2015). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1234-1243. [https://www.researchgate.net/publication/281781229_SYNTHESIS_AND_BIOLOGICAL_SCREENING_OF_2-AMINO-6-ARYL-4-3'-DIFLUOROMETHOXY-5'-3-METHYL-4-222-TRIFLUOROETHOXYPYRIDIN-2-YL]METHOXYPHENYL-NICOTINONITRILES]([Link])

- CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid. (2015).

-

Gakh, A. A., & Gribble, G. W. (2010). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 46(5), 499-529. [Link]

- CN115433122A - Preparation method of 6-fluoronicotinic acid. (2022).

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Pharmaceutical Chemistry Journal. [Link]

-

Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007). Patsnap. [Link]

- US3917624A - Process for producing 2-amino-nicotinonitrile intermediates. (1975).

- US2109954A - Oxidation of alkyl pyridines and alkyl quinolines. (1938).

-

Mathew, C. D., et al. (1985). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 49(6), 1422-1427. [Link]

- US2109957A - Preparation of pyridine-carboxylic acids and the like. (1938).

- CN101851194A - Method for preparing nicotinamide. (2010).

-

Cottet, F., & Schlosser, M. (2004). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Tetrahedron, 60(49), 11243-11249. [Link]

- EP0968189B1 - Process for the preparation of nicotinic acids. (2001).

-

von Rudloff, E. (1966). Permanganate–periodate oxidation. Part VIII. The oxidation of some cyclic mono-olefins and monoterpenes. Canadian Journal of Chemistry, 44(1), 1-10. [Link]

- US3027380A - Process for preparing 5-fluoronicotinic acid. (1962).

-

Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst. (2007). ResearchGate. [Link]

-

Raobaikady, B., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 23(9), 2345. [Link]

-

one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2023). National Genomics Data Center. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 4. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]

- 5. CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Difluoromethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated biological activities of 2-(difluoromethoxy)nicotinic acid. Given the limited direct research on this specific analog, this document synthesizes the extensive knowledge of its parent compound, nicotinic acid (niacin), with established principles of medicinal chemistry concerning the influence of the difluoromethoxy functional group. The following sections offer a scientifically grounded exploration of its potential mechanism of action, therapeutic applications, and the requisite experimental protocols for its evaluation.

Introduction: Building on the Legacy of Nicotinic Acid

Nicotinic acid, a long-established therapeutic agent, is renowned for its robust effects on lipid metabolism and its broader physiological impacts mediated through the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[1] Its clinical utility, however, is often hampered by undesirable side effects, most notably cutaneous flushing. The strategic modification of the nicotinic acid scaffold presents a promising avenue for the development of novel therapeutics with improved efficacy and tolerability.

2-(Difluoromethoxy)nicotinic acid is a rationally designed analog where the hydrogen at the 2-position of the pyridine ring is replaced by a difluoromethoxy group (-OCHF₂). This substitution is hypothesized to modulate the physicochemical and pharmacokinetic properties of the parent molecule, potentially leading to an enhanced therapeutic profile. This guide will dissect the anticipated biological consequences of this structural alteration.

Physicochemical Rationale: The Influence of the Difluoromethoxy Group

The introduction of a difluoromethoxy group is a strategic choice in medicinal chemistry aimed at fine-tuning a molecule's properties.[2] This group imparts a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capability.

Key Physicochemical Alterations:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy moiety are more resistant to oxidative metabolism compared to a methoxy group.[2] This can lead to a longer biological half-life and reduced clearance of the compound.

-

Modulated Lipophilicity: The difluoromethoxy group is considered a lipophilicity-enhancing substituent, which can improve membrane permeability and oral bioavailability.[3]

-

Hydrogen Bond Donor Capacity: Unlike a methoxy group, the difluoromethoxy group can act as a weak hydrogen bond donor, potentially influencing interactions with its biological target.[4]

-

Altered Acidity (pKa): The electron-withdrawing nature of the fluorine atoms can influence the pKa of the carboxylic acid group, which may affect its ionization state at physiological pH and subsequent target engagement and pharmacokinetic properties.[2]

Table 1: Comparative Physicochemical Properties of Methoxy and Fluorinated Methoxy Groups

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |

| Lipophilicity (π value) | -0.02 | +0.43 | +1.04 |

| Hydrogen Bond Donating Capacity | None | Weak | None |

| Metabolic Stability | Prone to O-demethylation | More resistant to oxidation | Highly resistant to oxidation |

| Electron-withdrawing/donating nature | Electron-donating | Electron-withdrawing | Strongly electron-withdrawing |

Proposed Mechanism of Action: A Focus on GPR109A Agonism

The primary molecular target of nicotinic acid is the GPR109A receptor, which is predominantly expressed on adipocytes and various immune cells, including macrophages and neutrophils.[5][6] It is highly probable that 2-(difluoromethoxy)nicotinic acid exerts its biological effects through the same pathway.

Upon binding to GPR109A, a Gi-protein coupled receptor, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.[6]

Caption: Proposed GPR109A signaling pathway for 2-(Difluoromethoxy)nicotinic Acid.

The difluoromethoxy substitution at the 2-position may influence the binding affinity and efficacy of the molecule at the GPR109A receptor. The altered electronic properties and potential for hydrogen bonding could lead to a modified interaction with the receptor's binding pocket, potentially resulting in enhanced potency or a different downstream signaling bias.

Potential Biological Activities and Therapeutic Applications

Based on the known pharmacology of nicotinic acid and its derivatives, 2-(difluoromethoxy)nicotinic acid is anticipated to exhibit a range of biological activities with therapeutic potential in several areas.

Lipid-Modifying Effects

The hallmark of nicotinic acid's therapeutic action is its ability to favorably modulate plasma lipid profiles. It is anticipated that 2-(difluoromethoxy)nicotinic acid will retain these properties:

-

Reduction of Low-Density Lipoprotein (LDL) and Very-Low-Density Lipoprotein (VLDL): By inhibiting lipolysis in adipose tissue, the flux of free fatty acids to the liver is reduced, thereby decreasing the synthesis and secretion of VLDL and subsequently LDL.

-

Increase in High-Density Lipoprotein (HDL): Nicotinic acid is known to increase HDL levels, a desirable effect in the management of dyslipidemia.

-

Reduction of Triglycerides: The inhibition of fatty acid release from adipocytes directly leads to a reduction in triglyceride synthesis in the liver.

Anti-inflammatory and Immunomodulatory Effects

Activation of GPR109A on immune cells has been shown to exert anti-inflammatory effects. Several studies have highlighted the anti-inflammatory potential of nicotinic acid derivatives.[1][7][8] Therefore, 2-(difluoromethoxy)nicotinic acid is a promising candidate for conditions with an inflammatory component.

-

Inhibition of Inflammatory Cytokine Production: Activation of GPR109A can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

-

Modulation of Macrophage and Neutrophil Function: GPR109A signaling can influence the chemotaxis and activation of these key immune cells.

Other Potential Therapeutic Avenues

The diverse biological activities of nicotinic acid derivatives suggest that 2-(difluoromethoxy)nicotinic acid may have utility in other therapeutic areas:

-

Analgesic Properties: Some nicotinic acid derivatives have demonstrated analgesic effects.[7]

-

Antimicrobial Activity: There is emerging evidence for the antimicrobial properties of certain nicotinic acid derivatives.[9][10]

Hypothesized Pharmacokinetic Profile

The difluoromethoxy group is expected to confer a more favorable pharmacokinetic profile compared to nicotinic acid.

-

Absorption: Increased lipophilicity may enhance oral absorption.

-

Distribution: The altered physicochemical properties will influence its distribution into various tissues.

-

Metabolism: The primary anticipated advantage is increased metabolic stability due to the resistance of the difluoromethoxy group to oxidative degradation.[2] This could lead to a longer half-life and more sustained therapeutic effect.

-

Excretion: The route and rate of excretion may be altered compared to the parent compound.

Essential Experimental Protocols for Evaluation

To validate the hypothesized biological activities of 2-(difluoromethoxy)nicotinic acid, a systematic experimental approach is required.

In Vitro GPR109A Activation Assay

Objective: To determine the potency and efficacy of 2-(difluoromethoxy)nicotinic acid as a GPR109A agonist.

Methodology:

-

Cell Culture: Utilize a stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells.

-

Assay Principle: A common method is a cAMP inhibition assay. Cells are stimulated with forskolin to increase intracellular cAMP levels.

-

Procedure: a. Seed the GPR109A-expressing cells in a 96-well plate and incubate overnight. b. Pre-treat the cells with varying concentrations of 2-(difluoromethoxy)nicotinic acid or a known GPR109A agonist (e.g., nicotinic acid) for 15-30 minutes. c. Stimulate the cells with a fixed concentration of forskolin for 30 minutes. d. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ value to determine the potency of the compound.

In Vitro Lipolysis Assay in Adipocytes

Objective: To assess the ability of 2-(difluoromethoxy)nicotinic acid to inhibit lipolysis in fat cells.

Methodology:

-

Cell Culture: Use differentiated 3T3-L1 adipocytes or primary adipocytes.

-

Assay Principle: Measure the release of glycerol or free fatty acids into the culture medium as an indicator of lipolysis.

-

Procedure: a. Plate differentiated adipocytes in a 24-well plate. b. Wash the cells and incubate with a serum-free medium containing varying concentrations of 2-(difluoromethoxy)nicotinic acid for 1 hour. c. Stimulate lipolysis with a known agent, such as isoproterenol. d. After a 2-3 hour incubation, collect the culture medium. e. Quantify the amount of glycerol or free fatty acids released using a colorimetric or fluorometric assay kit.

-

Data Analysis: Determine the concentration-dependent inhibition of lipolysis and calculate the IC₅₀ value.

In Vivo Dyslipidemia Model

Objective: To evaluate the lipid-modifying effects of 2-(difluoromethoxy)nicotinic acid in a relevant animal model.

Methodology:

-

Animal Model: Use a model of dyslipidemia, such as high-fat diet-fed mice or rats, or a genetically modified model (e.g., ApoE-/- mice).

-

Procedure: a. Acclimatize the animals and induce dyslipidemia. b. Administer 2-(difluoromethoxy)nicotinic acid or vehicle control orally once daily for a specified period (e.g., 2-4 weeks). c. Collect blood samples at baseline and at the end of the treatment period. d. Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

-

Data Analysis: Compare the lipid profiles of the treated group with the control group to determine the in vivo efficacy.

Caption: A streamlined workflow for the biological evaluation of 2-(Difluoromethoxy)nicotinic Acid.

Synthesis and Characterization

The synthesis of 2-(difluoromethoxy)nicotinic acid would likely proceed from a commercially available 2-hydroxynicotinic acid derivative. A plausible synthetic route would involve the difluoromethylation of the hydroxyl group using a suitable reagent such as chlorodifluoromethane or a more modern difluoromethylating agent, followed by any necessary protecting group manipulations and final purification. Characterization would be achieved using standard analytical techniques including ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of the final compound.

Conclusion and Future Perspectives

2-(Difluoromethoxy)nicotinic acid represents a promising, yet unexplored, analog of nicotinic acid. Based on established principles of medicinal chemistry and the extensive pharmacology of its parent compound, it is hypothesized that this molecule will function as a GPR109A agonist with a potentially improved pharmacokinetic profile, particularly in terms of metabolic stability. This could translate to a more sustained therapeutic effect and potentially an altered side-effect profile.

The immediate future for this compound lies in its synthesis and rigorous preclinical evaluation using the experimental protocols outlined in this guide. Should in vitro and in vivo studies confirm its anticipated biological activities, 2-(difluoromethoxy)nicotinic acid could emerge as a valuable new candidate for the treatment of dyslipidemia, inflammatory conditions, and potentially other diseases.

References

- Mahmoud, Z. H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.

- Płazińska, W., et al. (2022).

- Rajasekaran, S., et al. (2012). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-449.

- Prachayasittikul, V., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. European Journal of Medicinal Chemistry, 45(1), 34-40.

- Semple, G., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5589-5594.

- Benchchem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- Prachayasittikul, V., et al. (2013). Chemical structure of nicotinic acid derivatives and related compounds 1-5.

- Khalil, N., et al. (2014). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Medicinal Chemistry Research, 23, 3838-3847.

- Plaisance, E. P., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(8), 4001.

- Sharma, S., et al. (2018).

- Tlili, A., & Billard, T. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.

- Semple, G., et al. (2006). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 281(25), 17406-17414.

- Al-Masoudi, N. A., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Chemical and Pharmaceutical Research, 13(12), 1-11.

- Mitku, M. L., et al. (2024). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.

- Wikipedia. (n.d.). Ibogaine.

- Dow AgroSciences. (2000).

- Stanković, N., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3843.

- Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2007).

- Lin, M., et al. (2019). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 62(17), 8086-8096.

- Wikipedia. (n.d.). Nicotine.

- Cephalon, Inc. (2008).

- Drugs.com. (n.d.).

- Zhang, L., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 30(10), 127116.

- Wang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(21), 7277.

- Marques, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Frankenburg, W. G. (1952). Nicotinic acid production. US 2586808 A.

- Liu, D., et al. (2021). GPR109A mediates the effects of hippuric acid on regulating osteoclastogenesis and bone resorption in mice.

- Chen, J., et al. (2022). The structures of nicotinic acid and its derivatives.

- Genin, E., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(11), 1836-1851.

- Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124.

- Nakano, H., et al. (1966).

Sources

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. GPR109A mediates the effects of hippuric acid on regulating osteoclastogenesis and bone resorption in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of 2-(Difluoromethoxy)nicotinic Acid: A Technical Guide to its Synthesis and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Value of the Difluoromethoxy Group

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The difluoromethoxy group, in particular, has emerged as a valuable bioisostere for hydroxyl and methoxy groups. Its unique electronic properties and conformational effects can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, often preventing metabolic degradation at that position.

-

Modulated Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

-

Enhanced Lipophilicity: The difluoromethoxy group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

-

Favorable Conformational Preferences: The group can influence the overall shape of a molecule, leading to more favorable binding to biological targets.

Nicotinic acid and its derivatives are known to possess a wide range of biological activities.[1][2] The strategic placement of a difluoromethoxy group at the 2-position of the pyridine ring, as in 2-(Difluoromethoxy)nicotinic acid, creates a novel scaffold with significant potential for the development of new chemical entities with improved drug-like properties.

Retrosynthetic Analysis and Proposed Synthesis

Given the absence of a specific documented discovery, a logical synthetic approach can be devised by examining established methods for the synthesis of analogous substituted nicotinic acids. A plausible retrosynthetic analysis of 2-(Difluoromethoxy)nicotinic acid suggests that the difluoromethoxy group can be introduced onto a pre-existing pyridine ring, or the substituted pyridine ring can be constructed. A common and effective strategy involves the difluoromethylation of a 2-hydroxynicotinic acid derivative, followed by hydrolysis.

Caption: Retrosynthetic analysis of 2-(Difluoromethoxy)nicotinic acid.

Key Experimental Protocols

The following protocols are based on well-established and analogous reactions found in the chemical literature for the synthesis of similar compounds.

Esterification of 2-Hydroxynicotinic Acid

The initial step involves the protection of the carboxylic acid functionality of 2-hydroxynicotinic acid as a methyl ester. This prevents unwanted side reactions during the subsequent difluoromethylation step.

Protocol:

-

Suspend 2-hydroxynicotinic acid (1.0 eq) in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-hydroxynicotinate.

Difluoromethylation of Methyl 2-Hydroxynicotinate

The introduction of the difluoromethyl group is the key transformation. Various reagents can be employed for this purpose, with chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate being common choices in the presence of a suitable base.

Protocol (using sodium chlorodifluoroacetate):

-

To a solution of methyl 2-hydroxynicotinate (1.0 eq) in a polar aprotic solvent such as DMF, add a base such as potassium carbonate (2.0 eq).

-

Add sodium chlorodifluoroacetate (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-